Methyl 2-amino-6-methoxyisonicotinate
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Overview
Description
Methyl 2-amino-6-methoxyisonicotinate is a chemical compound with the molecular formula C8H10N2O3. It is a valuable building block in organic synthesis, particularly for the preparation of fused 2-pyridones
Preparation Methods
The synthesis of methyl 2-amino-6-methoxyisonicotinate involves several steps. The optimized synthetic route includes sequential microwave-induced regioselective 6-methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions . These steps ensure improved regioselectivity and purity of the reaction products.
Chemical Reactions Analysis
Methyl 2-amino-6-methoxyisonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Scientific Research Applications
Methyl 2-amino-6-methoxyisonicotinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including fused 2-pyridones.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-methoxyisonicotinate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to influence certain biochemical processes, potentially through its interactions with enzymes and receptors .
Comparison with Similar Compounds
Methyl 2-amino-6-methoxyisonicotinate can be compared with other similar compounds, such as:
Methyl 5-amino-2-methoxyisonicotinate: Another isomer with similar structural features but different reactivity and applications.
Indole derivatives: Compounds like indole and its derivatives share some structural similarities and are used in various biological and chemical applications.
Isatin and its analogues: These compounds have similar pharmacological profiles and are studied for their potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-amino-6-methoxypyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTNNBZNZOFWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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